2-Ethoxy-6-iodopyrazine
Description
2-Ethoxy-6-iodopyrazine is a pyrazine derivative characterized by an ethoxy group (-OCH₂CH₃) at the 2-position and an iodine atom at the 6-position of the pyrazine ring. Pyrazines are heterocyclic aromatic compounds widely studied for their applications in pharmaceuticals, agrochemicals, and flavor chemistry due to their stability and functional group versatility. The iodine substituent in this compound likely enhances its reactivity in cross-coupling reactions, making it valuable in synthetic organic chemistry. However, its physicochemical and toxicological profiles remain less documented compared to similar compounds .
Properties
Molecular Formula |
C6H7IN2O |
|---|---|
Molecular Weight |
250.04 g/mol |
IUPAC Name |
2-ethoxy-6-iodopyrazine |
InChI |
InChI=1S/C6H7IN2O/c1-2-10-6-4-8-3-5(7)9-6/h3-4H,2H2,1H3 |
InChI Key |
HSYCUIPGADKBOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=CC(=N1)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key pyrazine derivatives and their substituent effects are compared below:
Physicochemical Properties
- Electronic Effects : Iodo and chloro substituents enhance electrophilicity, facilitating reactions like Suzuki-Miyaura coupling. Ethoxy and methoxy groups donate electron density via resonance, stabilizing the ring .
- Solubility and Stability : Ethoxy groups improve solubility in organic solvents compared to methyl or isopropyl groups. Iodo-substituted pyrazines may exhibit lower thermal stability due to the weaker C-I bond .
Research Findings and Data Gaps
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